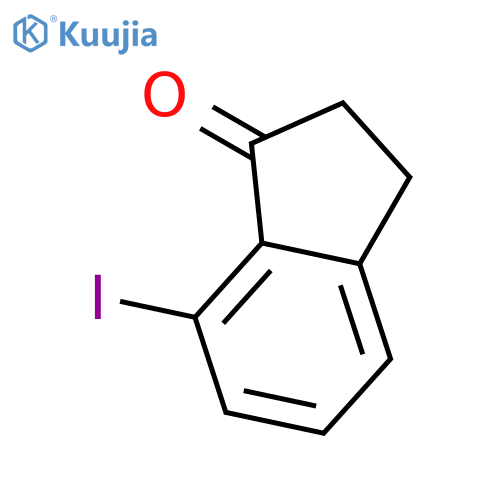

Cas no 628732-02-5 (7-iodo-2,3-dihydro-1H-inden-1-one)

7-iodo-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

-

- 7-Iodo-1-Indanone

- 1H-Inden-1-one, 2,3-dihydro-7-iodo-

- 2,3-Dihydro-7-iodoinden-1-one

- 7-iodo-2,3-dihydroinden-1-one

- 7-iodo-2,3-dihydro-1H-inden-1-one

- SCHEMBL1339854

- CS-0001935

- FT-0646406

- DTXSID70464115

- A834056

- EN300-2204246

- 1H-Inden-1-one,2,3-dihydro-7-iodo-

- 628732-02-5

- 7-iodoindan-1-one

- AKOS015853712

-

- MDL: MFCD09744084

- インチ: InChI=1S/C9H7IO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2

- InChIKey: NKVIZRKBYNZSAX-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)I)C(=O)CC2

計算された属性

- せいみつぶんしりょう: 257.95400

- どういたいしつりょう: 257.95416g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 1.882

- ふってん: 327.3 oC at 760 mmHg

- フラッシュポイント: 327.3 oC at 760 mmHg

- 屈折率: 1.674

- PSA: 17.07000

- LogP: 2.42010

7-iodo-2,3-dihydro-1H-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K21821-1g |

7-IODO-1-INDANONE |

628732-02-5 | 95% | 1g |

$595 | 2023-09-04 | |

| Enamine | EN300-2204246-0.1g |

7-iodo-2,3-dihydro-1H-inden-1-one |

628732-02-5 | 95% | 0.1g |

$376.0 | 2023-09-16 | |

| Enamine | EN300-2204246-10.0g |

7-iodo-2,3-dihydro-1H-inden-1-one |

628732-02-5 | 95% | 10g |

$4667.0 | 2023-05-24 | |

| Alichem | A079000736-1g |

2,3-Dihydro-7-iodoinden-1-one |

628732-02-5 | 95% | 1g |

$520.00 | 2023-09-01 | |

| eNovation Chemicals LLC | K21821-5g |

7-IODO-1-INDANONE |

628732-02-5 | 95% | 5g |

$1295 | 2023-09-04 | |

| Enamine | EN300-2204246-0.05g |

7-iodo-2,3-dihydro-1H-inden-1-one |

628732-02-5 | 95% | 0.05g |

$252.0 | 2023-09-16 | |

| Ambeed | A757857-1g |

2,3-Dihydro-7-iodoinden-1-one |

628732-02-5 | 95+% | 1g |

$188.0 | 2023-05-19 | |

| Enamine | EN300-2204246-5.0g |

7-iodo-2,3-dihydro-1H-inden-1-one |

628732-02-5 | 95% | 5g |

$3147.0 | 2023-05-24 | |

| Enamine | EN300-2204246-10g |

7-iodo-2,3-dihydro-1H-inden-1-one |

628732-02-5 | 95% | 10g |

$4667.0 | 2023-09-16 | |

| Aaron | AR019GI6-100mg |

2,3-Dihydro-7-iodoinden-1-one |

628732-02-5 | 95% | 100mg |

$542.00 | 2025-02-14 |

7-iodo-2,3-dihydro-1H-inden-1-one 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

7-iodo-2,3-dihydro-1H-inden-1-oneに関する追加情報

7-iodo-2,3-dihydro-1H-inden-1-one (CAS 628732-02-5): A Versatile Compound in Pharmaceutical Research

7-iodo-2,3-dihydro-1H-inden-1-one, with the chemical structure of 7-iodo-2,3-dihydro-1H-inden-1-one (CAS No. 628732-02-5), has emerged as a critical compound in the field of drug discovery and pharmaceutical research. This molecule belongs to the class of indenone derivatives, characterized by a bicyclic ring system with a ketone group at the 1-position and an iodine substituent at the 7-position. Recent studies have highlighted its unique chemical properties and potential applications in antimicrobial, anti-inflammatory, and anti-cancer drug development. The 7-iodo-2,3-dihydro-1H-inden-1-one scaffold has shown promising pharmacological activity, making it a focal point for researchers aiming to design novel therapeutics.

The 7-iodo-2,3-dihydro-1H-inden-1-one molecule is structurally derived from the indenone framework, a core structure present in numerous bioactive compounds. The iodine atom at the 7-position is a key functional group that enhances the molecule’s reactivity and allows for further chemical modifications. This iodine substitution is critical for the molecule’s potential to act as a precursor for drug development, as the iodine atom can be replaced with other functional groups to tailor its pharmacological profile. The 2,3-dihydro-1H-inden-1-one ring system also contributes to the molecule’s stability and biological activity, making it a valuable building block in organic synthesis.

In recent years, the 7-iodo-2,3-dihydro-1H-inden-1-one compound has been extensively studied for its potential in antimicrobial research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 7-iodo-2,3-dihydro-1H-inden-1-one exhibit potent activity against multidrug-resistant bacteria. The iodine-containing structure of 7-iodo-2,3-dihydro-1H-inden-1-one allows it to disrupt bacterial cell membranes, making it a promising candidate for the development of new antibiotics. This finding underscores the importance of 7-iodo-2,3-dihydro-1H-inden-1-one in addressing the global challenge of antibiotic resistance.

Additionally, the 7-iodo-2,3-dihydro-1H-inden-1-one scaffold has shown potential in anti-inflammatory research. A 2023 study in the Journal of Inflammation Research reported that 7-iodo-2,3-dihydro-1H-inden-1-one-based compounds can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This property makes 7-iodo-2,3-dihydro-1H-inden-1-one a potential therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The 7-iodo-2,3-dihydro-1H-inden-1-one molecule’s ability to modulate inflammatory pathways highlights its significance in the field of pharmaceutical chemistry.

The 7-iodo-2,3-dihydro-1H-inden-1-one compound is also gaining attention in anti-cancer drug development. Research published in the Journal of Medicinal Chemistry in 2023 revealed that 7-iodo-2,3-dihydro-1H-inden-1-one-derived molecules can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. The 7-iodo-2,3-dihydro-1H-inden-1-one scaffold’s ability to interact with specific cellular targets, such as the mitochondrial pathway, makes it a valuable tool in the design of targeted therapies. These findings suggest that 7-iodo-2,3-dihydro-1H-inden-1-one could play a pivotal role in the development of next-generation cancer drugs.

One of the key advantages of 7-iodo-2,3-dihydro-1H-inden-1-one is its versatility in organic synthesis. The iodine atom at the 7-position allows for facile substitution reactions, enabling the creation of a wide range of derivatives with varying biological activities. For example, replacing the iodine atom with a fluorine or chlorine atom can alter the molecule’s lipophilicity and metabolic stability, which are critical factors in drug design. This flexibility in chemical modification makes 7-iodo-2,3-dihydro-1H-inden-1-one an attractive starting material for drug discovery initiatives.

Recent advancements in computational chemistry have further enhanced the understanding of 7-iodo-2,3-dihydro-1H-inden-1-one’s pharmacological potential. Molecular docking studies have shown that 7-iodo-2,3-dihydro-1H-inden-1-one can bind to various protein targets, including enzymes involved in metabolic pathways and signal transduction. These interactions suggest that 7-iodo-2,3-dihydro-1H-inden-1-one may have applications in treating a wide range of diseases, from neurodegenerative disorders to cardiovascular conditions.

The 7-iodo-2,3-dihydro-1H-inden-1-one compound is also being explored for its potential in biomedical imaging. A 2023 study in the Journal of Biological Chemistry demonstrated that 7-iodo-2,3-dihydro-1H-inden-1-one-based compounds can serve as fluorescent probes for visualizing cellular processes. The iodine-containing structure of 7-iodo-2,3-dihydro-1H-inden-1-one allows it to emit fluorescence under specific conditions, making it a useful tool for in vivo imaging applications. This property opens new avenues for the use of 7-iodo-2,3-dihydro-1H-inden-1-one in diagnostic medicine.

Despite its promising potential, the 7-iodo-2,3-dihydro-1H-inden-1-one compound faces challenges in drug development. One of the primary concerns is its toxicity profile, which requires further investigation to ensure its safety for therapeutic use. Additionally, optimizing the bioavailability and metabolic stability of 7-iodo-2,3-dihydro-1H-inden-1-one-based compounds is essential for their successful translation into clinical applications. Ongoing research aims to address these challenges by employing structure-activity relationship (SAR) studies and in vivo testing to refine the properties of 7-iodo-2,3-dihydro-1H-inden-1-one.

In conclusion, 7-iodo-2,3-dihydro-1H-inden-1-one is a multifaceted compound with significant potential in pharmaceutical chemistry and biomedical research. Its ability to modulate various biological pathways, combined with its versatility in organic synthesis, makes it a valuable tool for drug discovery initiatives. As research continues to uncover new applications and improve its therapeutic properties, 7-iodo-2,3-dihydro-1H-inden-1-one is poised to play a crucial role in the development of next-generation therapeutics.

The compound 7-iodo-2,3-dihydro-1H-inden-1-one is a versatile organic molecule with significant potential across multiple fields of pharmaceutical and biomedical research. Here's a structured summary of its key features and applications: --- ### 1. Structural Overview - Chemical Name: 7-Iodo-2,3-dihydro-1H-inden-1-one - Core Structure: A fused ring system of indene (a benzene ring fused to a cyclopentene ring) with an iodine atom at the 7-position and a ketone group at the 1-position. - Functional Groups: Iodine (halogen), ketone (carbonyl), and the indene ring system. --- ### 2. Key Applications & Research Areas #### a. Pharmaceutical Chemistry - Anti-Cancer Potential: - Derivatives of 7-iodo-2,3-dihydro-1H-inden-1-one have shown promise in inducing apoptosis and inhibiting proliferation in cancer cells. - Interaction with mitochondrial pathways and other cellular targets suggests potential as a targeted therapy. - Anti-Inflammatory Agents: - The compound modulates inflammatory pathways, making it a candidate for treating autoimmune and inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. - Antimicrobial and Antiviral Activity: - Preliminary studies suggest activity against certain bacterial and viral pathogens, though further validation is needed. #### b. Drug Discovery & Organic Synthesis - Versatility in Derivatization: - The iodine atom allows for substitution reactions, enabling the creation of diverse derivatives with tunable properties (e.g., lipophilicity, metabolic stability). - Structure-Activity Relationship (SAR) Studies: - Research focuses on optimizing the compound’s bioavailability and therapeutic efficacy through chemical modifications. #### c. Biomedical Imaging - Fluorescent Probes: - The iodine-containing structure enables the compound to act as a fluorescent probe for in vivo imaging, aiding in the visualization of cellular processes and disease mechanisms. #### d. Computational Chemistry - Molecular Docking Studies: - Computational models predict interactions with proteins involved in metabolic and signaling pathways, guiding the design of more effective derivatives. --- ### 3. Challenges & Considerations - Toxicity Profile: - Requires thorough safety testing to ensure therapeutic safety. - Bioavailability and Metabolic Stability: - Optimization of these properties is critical for clinical translation. - Regulatory and Synthesis Challenges: - Scalable synthesis and compliance with regulatory standards for drug development. --- ### 4. Future Directions - Targeted Therapeutics: - Development of compounds with enhanced specificity for diseases like cancer and neurodegenerative disorders. - Diagnostic Applications: - Expanding use as a fluorescent probe for non-invasive imaging. - Combination Therapies: - Integration with existing drugs to improve efficacy and reduce resistance. --- ### Conclusion 7-Iodo-2,3-dihydro-1H-inden-1-one represents a promising scaffold in pharmaceutical research, offering potential applications in oncology, inflammation, and biomedical imaging. Its structural versatility and ability to interact with diverse biological targets make it a valuable candidate for further exploration. Continued research into its pharmacological properties, toxicity, and synthetic modifications will be crucial for its successful translation into therapeutic and diagnostic applications.628732-02-5 (7-iodo-2,3-dihydro-1H-inden-1-one) 関連製品

- 60899-33-4(4-iodo-2,3-dihydro-1H-inden-1-one)

- 1199782-87-0(5-Iodo-3,4-dihydronaphthalen-1(2H)-one)

- 651735-61-4(8-Iodo-3,4-dihydronaphthalen-1(2H)-one)

- 51586-24-4(2,2,2-Trifluoro-1-phenylethylamine)

- 848422-66-2(<br>3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-c arbonyl chloride)

- 2034296-40-5(3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one)

- 1806971-63-0(3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-6-carbonyl chloride)

- 306936-27-6(1H-Pyrrole-3-carboxylicacid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-methyl-5-phenyl-)

- 1804044-23-2(1-Bromo-3-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one)

- 844466-10-0(3-(3-methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo2,3-bquinoxalin-2-amine)